molecular formula C30H32N2 B12586228 N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine CAS No. 627522-67-2

N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine

Cat. No.: B12586228
CAS No.: 627522-67-2
M. Wt: 420.6 g/mol
InChI Key: IUNATSRIMULRGY-UHFFFAOYSA-N
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Description

N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine is a synthetic organic compound belonging to the ethylenediamine family, characterized by a central ethane-1,2-diamine backbone substituted with bulky 2,2-diphenylethyl groups on the nitrogen atoms . This structural motif is commonly associated with chelating ligands in coordination chemistry. The compound's primary research value lies in its potential to act as a multidentate ligand for transition metals (e.g., Fe, Mn, Cu) and lanthanides, forming stable coordination complexes . The bulky, aromatic diphenylethyl substituents can significantly influence the steric and electronic properties of the resulting metal complex, which is a critical parameter in catalysis and materials science. Researchers may explore its applications in developing novel catalytic systems for organic synthesis, where the ligand can modulate metal center activity and selectivity . Furthermore, its structural features make it a candidate for incorporation into polymer matrices or for studying supramolecular assemblies. This product is intended for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

627522-67-2

Molecular Formula

C30H32N2

Molecular Weight

420.6 g/mol

IUPAC Name

N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C30H32N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)23-31-21-22-32-24-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-32H,21-24H2

InChI Key

IUNATSRIMULRGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent: Non-polar aromatic solvents like benzene or toluene are preferred to enhance solubility and selectivity.
  • Temperature: Controlled heating between 60°C and 100°C optimizes reaction kinetics and yield.
  • Catalysts: Strong bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Mechanism:

The ethane-1,2-diamine reacts with diphenylethyl precursors under nucleophilic substitution conditions. The bulky phenyl groups provide steric hindrance, which influences the selectivity of the reaction.

Stepwise Protection and Deprotection Strategy

This method employs protecting groups to selectively shield the amine groups during intermediate steps, followed by deprotection to yield the final product.

Key Steps:

  • Protection of Amino Groups: Amino groups are protected using tert-butyl carbamate (BOC) or similar protecting agents.
  • Reaction with Diphenylethyl Precursors: The protected intermediate reacts with diphenylethyl halides under controlled conditions.
  • Deprotection: Removal of the protecting groups using concentrated hydrochloric acid or other acidic reagents yields N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine.

Advantages:

  • Increased control over side reactions.
  • Improved purity of the final product.

Hydrogenation and Reduction Approach

A hydrogenation process can be employed for intermediates containing cyano groups or similar functionalities.

Procedure:

  • Intermediate Formation: Cyano-functionalized intermediates are prepared by reacting ethane-1,2-diamine with diphenylethyl precursors.
  • Reduction: The cyano groups are reduced using a catalyst like Raney nickel in methanolic ammonia under hydrogen gas.
  • Purification: The resulting product is purified using solvent mixtures such as methanol, ethanol, or acetone.

Reaction Conditions:

  • Temperature: 50–70°C for reduction.
  • Catalyst: Raney nickel enhances reduction efficiency.
  • Solvent Mixtures: Methanol combined with protic solvents ensures better solubility and purification.

Solvent-Assisted Purification

After synthesis, purification is critical to ensure high-quality this compound.

Purification Steps:

  • Washing with chilled acetone or isopropanol at low temperatures (0–5°C).
  • Refluxing in ethanol or methanol at elevated temperatures (75–80°C).
  • Filtration through activated charcoal to remove impurities.

Data Table: Summary of Preparation Methods

Method Key Steps Reaction Conditions Advantages
Direct Alkylation Reaction of ethane-1,2-diamine with diphenylethyl halides 60–100°C; benzene/toluene solvent Simple procedure; high selectivity
Protection-Deprotection Strategy Protect amino groups → React → Deprotect Acidic deprotection; tert-butyl carbamate Improved purity; controlled side reactions
Hydrogenation and Reduction Reduction of cyano-functionalized intermediates Raney nickel catalyst; methanolic ammonia Efficient reduction; high yield
Solvent-Assisted Purification Washing → Reflux → Filtration Chilled acetone; ethanol/methanol Enhanced purity; removal of residual impurities

Notes on Optimization

To maximize yield and purity:

  • Use high-purity starting materials.
  • Maintain controlled reaction temperatures and pH levels.
  • Employ advanced purification techniques such as recrystallization or filtration through activated charcoal.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethane-1,2-diamine derivatives vary widely based on substituent groups, which dictate their chemical and physical properties. Below is a detailed comparison:

Substituent Groups and Structural Features

Compound Name Substituent Groups Key Structural Features
N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine 2,2-Diphenylethyl High steric bulk, aromatic-rich, lipophilic.
N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine 2-Hydroxyethyl Polar, hydrogen-bonding capability, forms stable Pt(II) complexes .
N,N′-bis(2-pyridylmethyl)ethane-1,2-diamine (BPMEN) 2-Pyridylmethyl Chelating N-donor ligands, used in bio-inspired catalysis .
N,N′-bis(mesityl)ethane-1,2-diamine 2,4,6-Trimethylphenyl (mesityl) Extreme steric hindrance, enhances stability in metal complexes .
N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamine 4-Chlorobenzylidene (Schiff base) Planar imine structure, forms 2:1 ligand-metal complexes .

Comparative Properties Table

Property This compound BPMEN N,N′-bis(mesityl)ethane-1,2-diamine
Steric Bulk Very high Moderate Extremely high
Solubility Low (lipophilic) Moderate (polar groups) Low (nonpolar)
Coordination Geometry Likely distorted octahedral/tetrahedral Octahedral (Mn/Fe) Rigid, constrained geometry
Applications Potential catalysis, materials Epoxidation catalysis Stabilization of reactive metal centers

Research Findings and Trends

  • Catalytic Efficiency : BPMEN-derived Mn complexes achieve >99% selectivity in epoxidation, outperforming simpler ethylenediamine ligands .
  • Steric Effects : Mesityl-substituted diamines stabilize low-coordinate metal centers, critical for small-molecule activation .

Biological Activity

N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two diphenylethyl groups attached to an ethane-1,2-diamine backbone. This structural configuration is pivotal in determining its biological interactions and activities.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Key areas of investigation include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, although further research is necessary to confirm these findings.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. A study assessed its efficacy against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial species.

Anticancer Activity

The anticancer potential of this compound has been evaluated in multiple cancer cell lines. Notably, a study reported the following IC50 values:

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 protein expression, suggesting a mechanism involving mitochondrial pathways.

Case Studies

  • Case Study on Antimicrobial Activity : A clinical study tested this compound against multidrug-resistant strains of bacteria. The compound showed promising results in reducing bacterial load in infected tissues when administered in combination with standard antibiotics.
  • Case Study on Anticancer Effects : In vitro experiments demonstrated that treatment with this compound led to significant G2/M phase arrest in HeLa cells. This was accompanied by increased levels of cyclin B and decreased phosphorylation of cdc2, indicating its potential as an antimitotic agent.

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